![molecular formula C15H11FN2O B5783148 1-(4-fluorobenzoyl)-2-methyl-1H-benzimidazole](/img/structure/B5783148.png)
1-(4-fluorobenzoyl)-2-methyl-1H-benzimidazole
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Overview
Description
1-(4-fluorobenzoyl)-2-methyl-1H-benzimidazole is a chemical compound that belongs to the family of benzimidazole derivatives. It has been the subject of scientific research due to its potential therapeutic applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzoyl)-2-methyl-1H-benzimidazole is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and ultimately cell death.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-2-methyl-1H-benzimidazole has been reported to have various biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. Additionally, it has been reported to have a low toxicity profile and does not cause significant damage to normal cells.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-fluorobenzoyl)-2-methyl-1H-benzimidazole in lab experiments include its relatively simple synthesis method, low toxicity profile, and potential therapeutic applications. However, its limitations include the lack of a clear understanding of its mechanism of action and the need for further research to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for the scientific research of 1-(4-fluorobenzoyl)-2-methyl-1H-benzimidazole. These include investigating its potential as a fluorescent probe for DNA and RNA detection, exploring its anti-cancer properties in vivo, and further elucidating its mechanism of action. Additionally, its potential as a therapeutic agent for bacterial infections and inflammatory diseases should be further investigated. Overall, 1-(4-fluorobenzoyl)-2-methyl-1H-benzimidazole has shown promising potential for various therapeutic applications and warrants further scientific investigation.
Synthesis Methods
The synthesis of 1-(4-fluorobenzoyl)-2-methyl-1H-benzimidazole involves the reaction of 4-fluorobenzoic acid with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid. The resulting compound is then treated with methyl iodide to obtain the final product. This method has been reported to have a yield of 60-70% and is relatively simple and efficient.
Scientific Research Applications
1-(4-fluorobenzoyl)-2-methyl-1H-benzimidazole has been the subject of extensive scientific research due to its potential therapeutic applications in various fields. It has been studied for its anti-cancer, anti-inflammatory, and anti-bacterial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for DNA and RNA detection.
properties
IUPAC Name |
(4-fluorophenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-10-17-13-4-2-3-5-14(13)18(10)15(19)11-6-8-12(16)9-7-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLSVGGHXYBQRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5273430 |
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